molecular formula C13H20N4OS B2963952 1-(4-methylpiperazin-1-yl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one CAS No. 920250-79-9

1-(4-methylpiperazin-1-yl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Cat. No.: B2963952
CAS No.: 920250-79-9
M. Wt: 280.39
InChI Key: GUXBNMQIKHZPNE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, a piperazine ring, and a thioxo group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The quinazolinone core, the piperazine ring, and the thioxo group could all potentially participate in chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by the functional groups present in its structure .

Scientific Research Applications

Anticancer Activity

Research on compounds with a similar structure to 1-(4-methylpiperazin-1-yl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one has shown promising anticancer activity. A study by Konovalenko et al. (2022) evaluated the anticancer activity of 1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents. These compounds demonstrated significant levels of anticancer activity, highlighting the potential of structurally related compounds for cancer drug development. The study emphasizes the importance of the heterocyclic substituents in determining the anticancer activity of these compounds (Konovalenko et al., 2022).

Antimicrobial Activity

Compounds structurally related to this compound have also been explored for their antimicrobial properties. A study conducted by Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated their antimicrobial and anticonvulsant activities. Some of these compounds showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating the potential of these derivatives for antimicrobial drug development (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Enzyme Inhibition

Another study by Rotili et al. (2014) focused on the inhibition of DNA methyltransferase DNMT3A by novel desmethoxyquinazolines, derived from modifications of the histone methyltransferase inhibitor BIX-01294. These compounds were effective at inhibiting DNMT3A at low micromolar levels without significant inhibition of DNMT1 and G9a, suggesting their potential use in targeting specific enzymes for therapeutic purposes (Rotili et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to target cyclin-dependent kinases (cdks) and tubulin . CDKs play a crucial role in cell cycle regulation, and tubulin is a key component of the cell’s cytoskeleton .

Mode of Action

Related compounds have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells . This suggests that 1-(4-Methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one might have a similar mode of action.

Biochemical Pathways

Compounds with similar structures have been found to affect the cell cycle and apoptosis pathways . These pathways are critical for cell growth and death, and their disruption can lead to various diseases, including cancer .

Pharmacokinetics

Similar compounds have been described as orally bioavailable , suggesting that 1-(4-Methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one might also be well absorbed and distributed in the body.

Result of Action

Related compounds have been found to induce apoptosis in cancer cells , suggesting that 1-(4-Methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one might have similar effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential uses, such as its potential as a therapeutic agent. Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties .

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c1-15-6-8-16(9-7-15)17-11-5-3-2-4-10(11)12(19)14-13(17)18/h2-9H2,1H3,(H,14,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXBNMQIKHZPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCCC3)C(=S)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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